Sapitinib

Catalog No.
S547965
CAS No.
848942-61-0
M.F
C23H25ClFN5O3
M. Wt
473.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sapitinib

CAS Number

848942-61-0

Product Name

Sapitinib

IUPAC Name

2-[4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]-N-methylacetamide

Molecular Formula

C23H25ClFN5O3

Molecular Weight

473.9 g/mol

InChI

InChI=1S/C23H25ClFN5O3/c1-26-21(31)12-30-8-6-14(7-9-30)33-20-10-15-18(11-19(20)32-2)27-13-28-23(15)29-17-5-3-4-16(24)22(17)25/h3-5,10-11,13-14H,6-9,12H2,1-2H3,(H,26,31)(H,27,28,29)

InChI Key

DFJSJLGUIXFDJP-UHFFFAOYSA-N

SMILES

CNC(=O)CN1CCC(CC1)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC

Solubility

Soluble in DMSO, not in water

Synonyms

AZD 8931, AZD-8931, AZD8931, sapitinib

Canonical SMILES

CNC(=O)CN1CCC(CC1)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC

Description

The exact mass of the compound Sapitinib is 473.163 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibiting EGFR Signaling in Cancers with EGFR Mutations

EGFR is a protein found on the surface of many cells, and its activation can promote cell growth and division. Mutations in the EGFR gene are found in some cancers, leading to uncontrolled cell growth. Sapitinib works by blocking the activity of EGFR, thereby inhibiting the growth and spread of cancer cells with these mutations. Research suggests promise for Sapitinib in treating non-small cell lung cancer (NSCLC) with specific EGFR mutations [].

Combination Therapy for Enhanced Efficacy

Cancer cells can develop resistance to single-agent therapies. Scientific research is exploring the use of Sapitinib in combination with other drugs to overcome resistance and improve treatment outcomes. Studies are investigating its potential in combination with chemotherapy or other targeted therapies for various cancers, including NSCLC and gastrointestinal tumors [].

Sapitinib is a small molecule compound known for its role as a competitive inhibitor of the epidermal growth factor receptor (EGFR) and the receptor tyrosine-protein kinase erbB-2. Its chemical structure features a piperidine ring linked to an N-methylacetamide functional group, with the molecular formula C₃₃H₂₅ClFN₅O₃ and an average molecular weight of approximately 473.93 g/mol . The compound has been investigated primarily for its potential therapeutic applications in treating various neoplasms, including metastatic breast cancer .

Sapitinib acts as a reversible ATP-competitive inhibitor of the ErbB family of tyrosine kinases [, ]. These receptors play a crucial role in cell proliferation, survival, and differentiation. By binding to the ATP-binding pocket of the ErbB kinases, Sapitinib disrupts their ability to transfer phosphate groups to downstream signaling molecules. This ultimately leads to the inhibition of cell growth and survival in cancer cells that rely on ErbB signaling [].

, particularly during its phase I metabolism. The primary metabolic pathway identified is hydroxylation at the α-carbon adjacent to the tertiary nitrogen of the piperidine ring. This reaction leads to the formation of unstable reactive intermediates, specifically iminium ions, which can be trapped using cyanide or methoxyamine, resulting in stable adducts .

The following table summarizes some of the key metabolites and their corresponding metabolic pathways:

MetaboliteMS Precursor Ion (m/z)Metabolic Pathway
Sapitinib474Original compound
M1460O-demethylation
M2461Oxidation of N-acetamide to N-acetic acid
M3403N-dealkylation of acetamide group
M4490Hydroxylation

Sapitinib exhibits significant biological activity as an inhibitor of EGFR and erbB-2. By blocking these receptors, it interferes with signaling pathways that promote cell proliferation and survival in cancer cells. This mechanism is particularly relevant in cancers characterized by overexpression or mutation of these receptors, making Sapitinib a candidate for targeted cancer therapy .

The synthesis of Sapitinib has been described in various studies, focusing on its complex structure that includes multiple functional groups. Although specific synthetic routes may vary, they typically involve the following steps:

  • Formation of the Piperidine Ring: The synthesis begins with the construction of the piperidine ring through cyclization reactions.
  • Introduction of Functional Groups: Subsequent reactions introduce the N-methylacetamide and other substituents, such as the methoxyquinazoline moiety.
  • Purification: The final compound is purified using techniques like chromatography to ensure high purity for biological testing.

Sapitinib has been primarily studied for its potential applications in oncology, particularly for treating breast cancer and other neoplasms where EGFR signaling plays a crucial role. Clinical trials have explored its efficacy in combination with other therapies to enhance treatment outcomes for patients with resistant forms of cancer .

Interaction studies have shown that Sapitinib can affect various signaling pathways beyond just EGFR inhibition. For instance, it may lead to feedback mechanisms that upregulate other receptors like HER3 and HER2 in certain cancer types, indicating a complex interplay between different growth factor signaling pathways . Understanding these interactions is essential for optimizing therapeutic strategies and minimizing potential side effects.

Sapitinib shares structural and functional similarities with several other compounds that target the EGFR family. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
LapatinibDual inhibitor of EGFR and HER2Oral bioavailability; often used in combination therapy
GefitinibSelective EGFR inhibitorFocused on non-small cell lung cancer treatment
ErlotinibSelective EGFR inhibitorUsed primarily for pancreatic cancer; different resistance profile
AfatinibIrreversible inhibitor of EGFR familyBroader activity against resistant mutations

Uniqueness of Sapitinib: Unlike some other inhibitors that may target only one receptor or have limited efficacy against resistant mutations, Sapitinib's dual inhibition mechanism provides a broader therapeutic approach, particularly in cancers where multiple receptor pathways are activated.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

473.1629955 g/mol

Monoisotopic Mass

473.1629955 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3499328002

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Sapitinib is an erbB receptor tyrosine kinase inhibitor with potential antineoplastic activity. erbB kinase inhibitor AZD8931 binds to and inhibits erbB tyrosine receptor kinases, which may result in the inhibition of cellular proliferation and angiogenesis in tumors expressing erbB. The erbB protein family, also called the epidermal growth factor receptor (EGFR) family, plays major roles in tumor cell proliferation and tumor vascularization.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

848942-61-0

Wikipedia

Sapitinib

Dates

Modify: 2023-08-15
1: Mu Z, Klinowska T, Dong X, Foster E, Womack C, Fernandez SV, Cristofanilli M. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor (EGFR), HER2, and HER3: preclinical activity in HER2 non-amplified inflammatory breast cancer models. J Exp Clin Cancer Res. 2014 May 30;33:47. doi: 10.1186/1756-9966-33-47. PubMed PMID: 24886365; PubMed Central PMCID: PMC4061513.
2: Singleton KR, Kim J, Hinz TK, Marek LA, Casás-Selves M, Hatheway C, Tan AC, DeGregori J, Heasley LE. A receptor tyrosine kinase network composed of fibroblast growth factor receptors, epidermal growth factor receptor, v-erb-b2 erythroblastic leukemia viral oncogene homolog 2, and hepatocyte growth factor receptor drives growth and survival of head and neck squamous carcinoma cell lines. Mol Pharmacol. 2013 Apr;83(4):882-93. doi: 10.1124/mol.112.084111. Epub 2013 Jan 31. PubMed PMID: 23371912; PubMed Central PMCID: PMC3608435.
3: Hickinson DM, Klinowska T, Speake G, Vincent J, Trigwell C, Anderton J, Beck S, Marshall G, Davenport S, Callis R, Mills E, Grosios K, Smith P, Barlaam B, Wilkinson RW, Ogilvie D. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor, ERBB2 (HER2), and ERBB3: a unique agent for simultaneous ERBB receptor blockade in cancer. Clin Cancer Res. 2010 Feb 15;16(4):1159-69. doi: 10.1158/1078-0432.CCR-09-2353. Epub 2010 Feb 9. PubMed PMID: 20145185.
(Last updated: 4/20/2016) .

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